molecular formula C12H15NO2 B13048630 (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

Cat. No.: B13048630
M. Wt: 205.25 g/mol
InChI Key: NYIRFSYNKAVRNI-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring an amino group at the 1-position and a phenyl substituent at the 3-position of the cyclopentane ring, along with a carboxylic acid moiety. This compound belongs to the class of constrained non-proteinogenic amino acids, which are of significant interest in medicinal chemistry due to their ability to mimic natural amino acids while conferring enhanced metabolic stability and conformational rigidity. Its stereochemistry, defined by the (1R,3S) configuration, plays a critical role in its biological interactions, particularly in receptor binding and enzyme inhibition .

The compound’s synthesis typically involves stereoselective methods, such as lithium hydroxide-mediated hydrolysis of protected intermediates (e.g., tert-butoxycarbonyl derivatives) followed by acid deprotection, as seen in analogous cyclopentane carboxylate syntheses . Physical properties include a high melting point (~172°C, decomposition) and solubility in polar solvents like water and methanol, consistent with its zwitterionic nature .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1R,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12+/m0/s1

InChI Key

NYIRFSYNKAVRNI-CMPLNLGQSA-N

Isomeric SMILES

C1C[C@@](C[C@H]1C2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Synthesis via Rhodium-Catalyzed Reactions

A prominent method involves rhodium-catalyzed asymmetric addition reactions:

  • A rhodium catalyst such as Rh(NBD)2BF4 combined with a chiral ligand like S-BINAP is prepared by mixing in degassed 1,4-dioxane at room temperature for 2 hours to form an active catalyst complex.
  • The catalyst is then used in a reaction with 4-bromophenylboronic acid (or related phenylboronic acids) dissolved in dioxane and water.
  • The substrate, 2-cyclopenten-1-one, and triethylamine are added, and the mixture is stirred overnight at room temperature under nitrogen atmosphere.
  • The reaction mixture is worked up by extraction with ethyl acetate and water, washing with 5% NaCl, and concentration.
  • Purification is achieved by silica gel column chromatography using 20% ethyl acetate in heptanes.
  • This method yields the methyl ester intermediates with high enantiomeric excess (>90% ee) and diastereomeric excess, which can be hydrolyzed to the corresponding carboxylic acid.

Synthesis via C-Aminonitrile Intermediate

  • The process includes the reaction of the cyclopentanone derivative with ammonia and cyanide salts to form C-aminonitrile intermediates.
  • These intermediates are then hydrolyzed to yield the amino acid with stereochemical control.
  • This approach allows for the preparation and isolation of individual stereoisomers with high purity.
  • The method addresses previous challenges in isolating stereoisomers with enriched diastereomeric and enantiomeric excess.

Enzymatic Resolution and Biocatalytic Methods

  • Enzymatic resolution using non-heme chloroperoxidase (CPO-T) in aqueous phosphate buffer at pH 7.5 and 30°C for 24 hours has been reported for related cyclopentanecarboxylic acids.
  • This method achieves very high enantiomeric excess (>99% ee) by selectively reacting one enantiomer in a racemic mixture.
  • Although specifically reported for (1R,3S)-3-aminocyclopentanecarboxylic acid, similar enzymatic strategies may be adapted for phenyl-substituted derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield & Purity Notes
Rhodium-catalyzed asymmetric addition Rh(NBD)2BF4, S-BINAP, 2-cyclopenten-1-one, phenylboronic acid, triethylamine, dioxane/water, room temp, overnight >90% enantiomeric excess, high diastereomeric excess Effective for various substituted phenylcyclopentanes; scalable
C-Aminonitrile intermediate route Cyclopentanone derivative, ammonia, cyanide salts, hydrolysis High stereochemical purity Allows isolation of individual stereoisomers with enriched ee
Enzymatic resolution Non-heme chloroperoxidase, phosphate buffer, pH 7.5, 30°C, 24 h >99% enantiomeric excess Biocatalytic, environmentally friendly; mainly for related compounds

Research Findings and Analytical Data

  • The rhodium-catalyzed process provides a robust synthetic route with control over stereochemistry, yielding compounds with >90% diastereomeric and enantiomeric excess, confirmed by chiral HPLC and NMR spectroscopy.
  • The C-aminonitrile intermediate method allows for stereochemical enrichment and is supported by patent literature detailing isolation and purification techniques.
  • Enzymatic resolution methods offer excellent enantioselectivity, though their application to phenyl-substituted analogs requires further optimization.
  • Analytical techniques such as thin-layer chromatography (TLC), 13C NMR, and chiral chromatography are routinely employed to monitor reaction progress and verify stereochemical purity.

Chemical Reactions Analysis

Peptide Bond Formation

The amino and carboxylic acid groups facilitate amide bond formation, enabling incorporation into peptide chains or conjugation with other biomolecules.

Reagents/ConditionsProductKey ObservationsReferences
EDC, HOBt, DIPEA in DMF (rt, 24 h)Fmoc-protected peptide derivativeMild conditions prevent racemization.
Fmoc-OSu in aqueous acetonitrileFmoc-ACPC derivativeHigh enantiomeric purity (>99% ee).
  • Mechanism : Carbodiimide-based activation of the carboxylic acid group enables nucleophilic attack by primary amines.

  • Applications : Used to synthesize cyclic peptides with enhanced metabolic stability .

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery.

Reagents/ConditionsProductYieldNotesReferences
Methanol, HCl (reflux)Methyl ester85%Acidic conditions favor ester formation.
Ethanol, H₂SO₄Ethyl ester78%Requires anhydrous conditions.
  • Stereochemical Stability : No epimerization observed below 70°C during esterification .

Decarboxylation

Thermal or acidic conditions promote decarboxylation, yielding a primary amine derivative.

ConditionsProductCatalystReferences
Heating at 180°C (neat)3-PhenylcyclopentylamineNone
6 M HCl, 70°C (4 h)Amine hydrobromide salt-
  • Applications : Generates intermediates for bioactive molecule synthesis .

Hydrolysis of Derivatives

Ester or amide derivatives revert to the parent carboxylic acid under hydrolytic conditions.

SubstrateReagents/ConditionsProductTimeReferences
Methyl ester6 M HCl, 70°CCarboxylic acid4 h
Fmoc-protected amidePiperidine/DMF (20% v/v)Deprotected acid30 min
  • Yield : >95% for acid recovery under optimized conditions .

Acylation of the Amino Group

The primary amine undergoes acylation to form stable amides or carbamates.

Reagents/ConditionsProductNotesReferences
Acetic anhydride, pyridineN-Acetyl derivativeRoom temperature, 2 h
Fmoc-Cl, NaHCO₃Fmoc-protected aminepH 8–9, aqueous buffer
  • Applications : Protects the amine during solid-phase peptide synthesis .

Salt Formation

The compound forms salts with acids or bases, enhancing solubility for formulation.

ReagentProductApplicationReferences
HCl (gaseous)Hydrochloride saltImproved aqueous solubility
NaOHSodium carboxylateIonic form for HPLC analysis

Stereochemical Transformations

Epimerization risks under extreme conditions:

ConditionEpimerization Observed?Mitigation StrategyReferences
pH >10, 80°CYes (cis ↔ trans)Use buffered solutions
Prolonged heating in DMFMinimalShort reaction times

Key Research Findings

  • Enzymatic Resolution : Non-heme chloroperoxidase (CPO-T) achieves >99% enantiomeric excess in kinetic resolutions .

  • Radiolabeling : Analogous difluoro derivatives (e.g., 3,4-DFACPC) are synthesized for PET imaging, highlighting potential in diagnostic applications .

  • Thermal Stability : Decarboxylation proceeds without racemization below 180°C, enabling clean amine synthesis .

This compound’s versatility in bond-forming reactions and stability under physiological conditions underscores its utility in medicinal chemistry. Future research directions include exploring its role in targeted drug delivery and enzyme inhibition.

Scientific Research Applications

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of chiral catalysts and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Features
(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid 71830-08-5 C₁₂H₁₅NO₂ 172.1 (dec.) Chiral, phenyl substituent, zwitterionic
(1S,3R)-3-Aminocyclopentanecarboxylic acid 71830-07-4 C₆H₁₁NO₂ 192 (dec.) Stereoisomer, no phenyl group
cis-2-Amino-1-cyclopentanecarboxylic acid 37910-65-9 C₆H₁₁NO₂ 218–220 Cis-configuration, dual functional groups
(1R,3S)-ACPD (1-Aminocyclopentane-1,3-dicarboxylic acid) 89253-38-3 C₇H₁₁NO₄ N/A Dual carboxyl groups, metabotropic glutamate receptor agonist
anti-cis-3,4-DFACPC N/A C₆H₉F₂NO₂ N/A Difluoro substituents, system L transporter substrate for tumor imaging

Key Observations:

Stereochemical Influence: The (1R,3S) configuration in the target compound distinguishes it from stereoisomers like (1S,3R)-3-Aminocyclopentanecarboxylic acid, which exhibits a higher melting point (192°C) due to enhanced crystal packing .

Biological Activity: anti-cis-3,4-DFACPC: A fluorinated analog shows high affinity for system L amino acid transporters, enabling its use in PET imaging for gliomas . (1R,3S)-ACPD: Acts as a potent agonist for metabotropic glutamate receptors, highlighting the role of carboxyl group positioning in receptor activation .

Functional Group Modifications

Key Findings:

Protection Strategies : Fmoc-protected derivatives (e.g., ) are critical in SPPS, enabling efficient peptide chain elongation without racemization .

Aryl Substituents : The 4-ethylbenzoyl group in (1R,3S)-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid introduces steric bulk, which may modulate binding affinity in kinase inhibitors .

Thermodynamic and Kinetic Data

Table 3: Stability and Reactivity

Compound Solubility (H₂O) LogP (Predicted) Stability Notes
(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid High 1.2 Stable at pH 4–8; decomposes under strong acids
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic acid Low (organic solvents) 3.5 Photostable; resistant to hydrolysis
(1R,3S)-ACPD Moderate -0.8 Sensitive to oxidative decarboxylation

Insights:

  • The target compound’s zwitterionic nature contributes to its aqueous solubility, whereas lipophilic analogs (e.g., 4-fluorophenyl derivatives) exhibit higher LogP values, favoring membrane permeability .
  • Stability under physiological conditions is critical for in vivo applications; fluorinated and methylated derivatives often show enhanced metabolic resistance .

Biological Activity

(1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid, commonly referred to as a cyclopentane derivative, is a chiral compound with significant implications in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group and a phenyl substituent, which contribute to its biological activity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The molecular formula of (1R,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid is C12H15NO2. Its structure includes a cyclopentane ring substituted with an amino group and a phenyl group, which affects its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of (1R,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid can be attributed to several mechanisms:

1. Enzyme Interaction:

  • The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • The phenyl group may engage in π-π stacking interactions with aromatic residues in enzyme active sites.

2. Neurotransmitter Modulation:

  • Research indicates that this compound may influence neurotransmitter systems, particularly in the context of amino acid neurotransmitters like glutamate and GABA .

Biological Activity Studies

Numerous studies have investigated the biological effects of (1R,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid:

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that it significantly reduced neuronal cell death induced by oxidative stress. The authors suggested that the compound's ability to modulate glutamate signaling pathways contributed to its protective effects against excitotoxicity .

Case Study 2: Antimicrobial Activity

Another research article explored the antimicrobial properties of various derivatives of (1R,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid. The study found that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Comparative Analysis with Related Compounds

To better understand the unique properties of (1R,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid, a comparison with structurally similar compounds was conducted.

Compound NameStructure TypeBiological Activity
(1S,3R)-1-Amino-3-(carboxymethyl)cyclopentaneCyclopentane derivativeModerate neuroprotective effects
(Rac)-(1R,3R)-3-hydroxycyclopentaneHydroxy-substituted cyclopentaneLimited antimicrobial activity
(Rac)-(1R,3R)-3-(benzyloxy)cyclobutanCyclobutane derivativeNotable anti-inflammatory properties

Q & A

Q. What synthetic routes are reported for (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid?

The compound is synthesized via multi-step reactions involving protective group strategies. For example, tert-butoxycarbonyl (Boc) protection is used to stabilize the amino group during cyclopropanation and functionalization. Key steps include:

  • Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes the Boc group efficiently (92–98% yield) .
  • Purification : Ion-exchange chromatography (Dowex 50W-X8) and reversed-phase C-18 columns ensure high purity .
  • Structural confirmation : ^1H/^13C/^19F NMR and HRMS validate stereochemistry and molecular integrity .

Q. How is the stereochemistry of (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid confirmed?

Stereochemical assignments rely on NMR coupling constants and chiral chromatography. For instance, ^19F NMR in DMSO-d₆ resolves diastereotopic fluorine atoms (δ −89.49 and −92.89 ppm), confirming the rigid cyclopentane conformation . Chiral stationary-phase HPLC or X-ray crystallography may further verify enantiomeric purity, though these methods are not explicitly detailed in the evidence.

Q. What analytical techniques are critical for characterizing this compound?

  • HRMS : Agilent 6210 LC-TOF with ESI/APCI/APPI ionization confirms molecular mass (e.g., [M+Na⁺] = 314.1179) .
  • Multinuclear NMR : ^1H, ^13C, and ^19F NMR distinguish substituent environments and detect impurities .
  • Chromatography : Silica gel and ion-exchange columns resolve intermediates, while reversed-phase HPLC isolates final products .

Advanced Research Questions

Q. How do structural modifications of the cyclopentane ring affect biological activity?

Substituents like difluoromethylenyl groups (e.g., in analog (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid) enhance potency as GABA aminotransferase inactivators, critical for addiction treatment . The phenyl group at position 3 may influence binding affinity to enzymatic pockets, as seen in structure-activity relationship (SAR) studies .

Q. What strategies optimize synthetic yield and minimize racemization?

  • Low-temperature reactions : Steps at 0°C prevent epimerization of stereocenters .
  • Protective groups : Boc protection stabilizes the amino group during harsh conditions (e.g., acidic/basic media) .
  • Purification : Sequential column chromatography (silica gel → ion-exchange → C-18) removes byproducts and unreacted starting materials .

Q. What contradictions exist in the pharmacological mechanisms of this compound?

While identifies it as a GABA aminotransferase inactivator, conflicting data may arise from off-target effects or species-specific metabolic pathways. Researchers should validate target engagement using enzyme inhibition assays (e.g., LC-MS/MS for GABA levels) and compare in vitro/in vivo efficacy .

Safety and Handling

Q. What are the recommended handling procedures for this compound?

  • PPE : Gloves, lab coats, and safety goggles are mandatory due to risks of skin/eye irritation (H315-H319-H335) .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
  • Storage : Keep in a cool, dry place away from oxidizers and acids .

Methodological Challenges

Q. How can researchers assess compound stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal stability : Use accelerated stability studies (40–60°C) to predict shelf-life and storage requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.